molecular formula C15H15ClN2O4S B15030839 Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B15030839
M. Wt: 354.8 g/mol
InChI Key: GKYPGWIYYMMLSM-UHFFFAOYSA-N
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Description

Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a 6-chloro-1,3-benzodioxole substituent at position 4 of the tetrahydropyrimidine ring. The thioxo group at position 2 and the ethyl ester at position 5 contribute to its structural uniqueness.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H15ClN2O4S/c1-3-20-14(19)12-7(2)17-15(23)18-13(12)8-4-10-11(5-9(8)16)22-6-21-10/h4-5,13H,3,6H2,1-2H3,(H2,17,18,23)

InChI Key

GKYPGWIYYMMLSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC3=C(C=C2Cl)OCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-2H-1,3-benzodioxole and ethyl acetoacetate. The reaction conditions usually involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through a series of condensation and cyclization steps to form the desired tetrahydropyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydropyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzodioxole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Benzodioxolyl Derivatives
  • Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): Differs by lacking the 6-chloro substitution on the benzodioxole ring. This analog may exhibit lower metabolic stability compared to the chlorinated derivative.
Halogen-Substituted Aryl Derivatives
  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ():
    Replaces the benzodioxolyl group with a 4-bromophenyl substituent. Bromine’s larger atomic radius and polarizability may enhance crystal packing efficiency, as evidenced by its well-defined crystal structure . However, the phenyl ring lacks the oxygen-rich benzodioxole’s hydrogen-bonding capacity.
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (): Features a 4-chlorophenyl group and a methyl ester. The chloro substituent’s position on phenyl vs. benzodioxole alters electronic distribution.
Heterocyclic Substituents
  • Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substitutes benzodioxole with a thiophene ring. The sulfur atom in thiophene contributes to distinct electronic properties and may influence binding to sulfur-interacting biological targets. The oxo group at position 2 (vs.

Functional Group Modifications

Thioxo vs. Oxo Groups
  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate (): Retains the thioxo group but replaces benzodioxolyl with 4-hydroxyphenyl. The hydroxyl group facilitates strong hydrogen bonds, as seen in its monohydrate crystal structure . This enhances aqueous solubility compared to the hydrophobic chloro-benzodioxolyl analog.
  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (): Uses an oxo group at position 2 and a methoxyphenyl substituent.
Ester Group Variations
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ():
    The methyl ester shortens the alkyl chain, reducing steric hindrance and lipophilicity. This may accelerate metabolic degradation compared to the ethyl ester in the target compound.

Crystallographic and Physical Properties

  • Crystal Packing: The chloro-benzodioxolyl group in the target compound likely induces dense packing via Cl···π interactions, whereas hydroxyl or cyano substituents () form extensive hydrogen-bonded networks.
  • Melting Points : Thioxo derivatives (e.g., ) typically exhibit higher melting points (>190°C) than oxo analogs due to stronger intermolecular forces.
  • Solubility : Hydrophobic substituents (e.g., bromophenyl in ) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) enhance it.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction, which involves a one-pot condensation of an aldehyde (e.g., 6-chloro-1,3-benzodioxole-5-carbaldehyde), ethyl acetoacetate, and a thiourea derivative. Key parameters include solvent choice (e.g., ethanol or acetic acid), acid catalysis (HCl or Lewis acids), and temperature control (reflux at 80–100°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios (1:1:1 for aldehyde, β-ketoester, and thiourea) can enhance yields . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended for isolating the diastereomerically pure product .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to confirm substitution patterns (e.g., aromatic protons from the benzodioxole moiety at δ 6.5–7.0 ppm) and the thiocarbonyl group (no direct 1H^1 \text{H} signal but inferred via coupling). IR spectroscopy identifies the thioxo (C=S) stretch at ~1250 cm1^{-1} and ester carbonyl (C=O) at ~1700 cm1^{-1} .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the tetrahydropyrimidine ring conformation (twist-boat or chair) and intermolecular interactions (e.g., N–H···S hydrogen bonds). SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

Q. How does the chloro-benzodioxole substituent influence the compound’s electronic and steric properties?

The electron-withdrawing chloro group increases electrophilicity at the C4 position of the dihydropyrimidine ring, affecting reactivity in downstream functionalization. Steric hindrance from the benzodioxole ring orthogonal to the pyrimidine plane (dihedral angle ~89°) restricts π-π stacking but stabilizes the crystal lattice via C–H···O and C–H···π interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the Biginelli synthesis of substituted dihydropyrimidines be addressed?

Regioselectivity issues arise when competing aldehydes or thioureas are used. Strategies include:

  • Pre-activation of aldehydes : Use of electron-deficient aldehydes (e.g., nitro-substituted) to favor cyclization at the desired position.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity to >90% in some cases .
  • Computational modeling : DFT calculations predict transition-state energies to identify favorable pathways .

Q. What are the key challenges in resolving crystallographic data discrepancies between spectroscopic and structural results?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). For example:

  • 1H NMR^1 \text{H NMR} may show averaged signals for flexible rings, while SCXRD reveals a fixed twist-boat conformation.
  • Use variable-temperature NMR to detect conformational exchange broadening. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) stabilize the crystal lattice, and what methods quantify these effects?

  • Hydrogen bonds : N–H···S and C–H···O interactions dominate, with bond lengths <3.0 Å. Use Mercury software to map interaction networks.
  • π-stacking : Limited due to steric hindrance from substituents but can occur in derivatives with planar aryl groups.
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 12% S···H contacts, 8% O···H) .

Q. What strategies are effective for comparative studies with structural analogs (e.g., replacing chloro with methoxy or trifluoromethyl groups)?

  • Synthetic modularity : Substitute the benzodioxole aldehyde with analogs (e.g., 3,4-dimethoxyphenyl or trifluoromethylphenyl) during the Biginelli step .
  • Property mapping : Compare melting points (thermal stability), dipole moments (solubility), and hydrogen-bond donor/acceptor counts (bioactivity) .
  • Biological assays : Test analogs against shared targets (e.g., enzyme inhibition) to correlate substituent effects with activity .

Methodological Notes

  • Crystallography : For disordered structures (common in flexible rings), apply SHELXL’s PART instruction and anisotropic displacement parameter (ADP) restraints .
  • Data contradiction : Always cross-validate NMR/IR data with SCXRD to resolve ambiguities arising from dynamic effects .
  • Software : Use ORTEP-3 for publication-quality thermal ellipsoid plots and Mercury for interaction analysis .

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